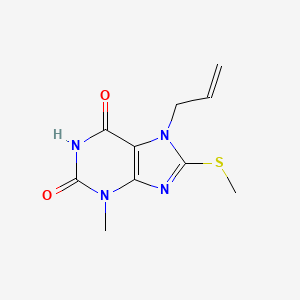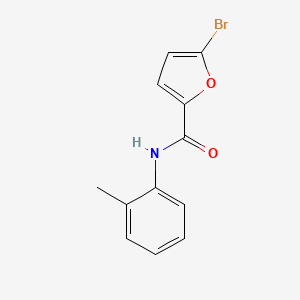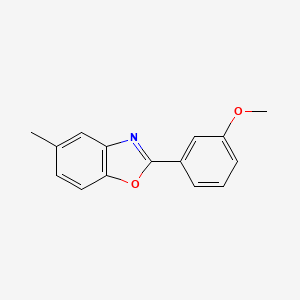![molecular formula C19H20IN3O3 B5745887 N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, also known as IPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). IPAB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is complex and not fully understood. It is thought to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDAC activity, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can alter gene expression patterns and induce cell death in cancer cells. In addition, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neuronal cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. It has been extensively studied in vitro and in vivo, and its mechanism of action has been characterized in detail. However, there are also limitations to its use. N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has poor solubility in water, which can make it difficult to work with in some experimental systems. In addition, its effects can be cell type-specific, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. One area of focus could be on the development of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of focus could be on the identification of specific cellular targets of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, which could help to elucidate its mechanism of action. Additionally, further studies could be done to investigate the potential applications of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide in other areas of research, such as inflammation and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide involves the reaction of 3-iodobenzaldehyde with 2-methylphenoxyacetic acid hydrazide in the presence of a catalyst. The resulting product is then treated with butanoyl chloride to yield N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. This synthesis method has been optimized to produce high yields of pure N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, making it a useful compound for research purposes.
Applications De Recherche Scientifique
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer biology, neurobiology, and immunology. In cancer biology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
(3E)-N-(3-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O3/c1-13-6-3-4-9-17(13)26-12-19(25)23-22-14(2)10-18(24)21-16-8-5-7-15(20)11-16/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSHWCKJUPRY-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)


![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)


![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)



![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)